![molecular formula C18H22N2O6 B505665 Methyl 5-[(4-{[5-(methoxycarbonyl)-2-furyl]methyl}-1-piperazinyl)methyl]-2-furoate CAS No. 431892-40-9](/img/structure/B505665.png)
Methyl 5-[(4-{[5-(methoxycarbonyl)-2-furyl]methyl}-1-piperazinyl)methyl]-2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[(4-{[5-(methoxycarbonyl)-2-furyl]methyl}-1-piperazinyl)methyl]-2-furoate is a complex organic compound that features a furan ring, a piperazine moiety, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(4-{[5-(methoxycarbonyl)-2-furyl]methyl}-1-piperazinyl)methyl]-2-furoate typically involves multiple steps. One common route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with a halogenated furan compound.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-{[5-(methoxycarbonyl)-2-furyl]methyl}-1-piperazinyl)methyl]-2-furoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 5-[(4-{[5-(methoxycarbonyl)-2-furyl]methyl}-1-piperazinyl)methyl]-2-furoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as flexibility or thermal stability.
Mechanism of Action
The mechanism of action of Methyl 5-[(4-{[5-(methoxycarbonyl)-2-furyl]methyl}-1-piperazinyl)methyl]-2-furoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and piperazine moieties can engage in hydrogen bonding, hydrophobic interactions, or π-π stacking with the target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-aminophenyl)furan-2-carboxylate
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Methyl 5-[(4-{[5-(methoxycarbonyl)-2-furyl]methyl}-1-piperazinyl)methyl]-2-furoate is unique due to the combination of the furan ring and piperazine moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
431892-40-9 |
|---|---|
Molecular Formula |
C18H22N2O6 |
Molecular Weight |
362.4g/mol |
IUPAC Name |
methyl 5-[[4-[(5-methoxycarbonylfuran-2-yl)methyl]piperazin-1-yl]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C18H22N2O6/c1-23-17(21)15-5-3-13(25-15)11-19-7-9-20(10-8-19)12-14-4-6-16(26-14)18(22)24-2/h3-6H,7-12H2,1-2H3 |
InChI Key |
XLYLYBYBDCLOKB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(O1)CN2CCN(CC2)CC3=CC=C(O3)C(=O)OC |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CCN(CC2)CC3=CC=C(O3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B505582.png)

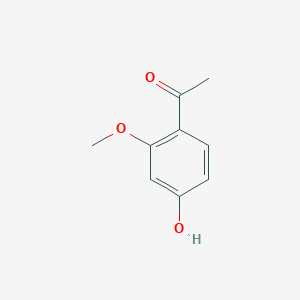
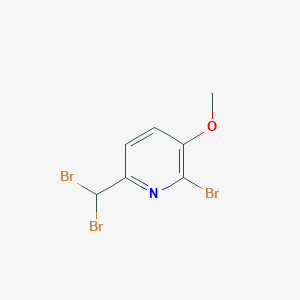
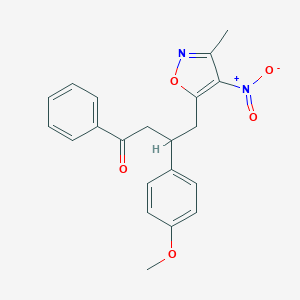

![N-{3-[(4-METHOXYPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B505595.png)
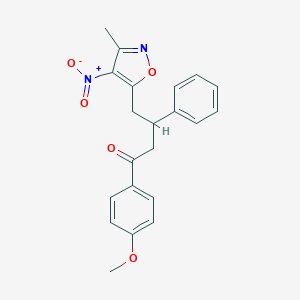
![N-[3-(3-chloro-4-methoxyanilino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B505598.png)
![N~1~-[2-(5-BROMO-2-HYDROXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE](/img/structure/B505599.png)
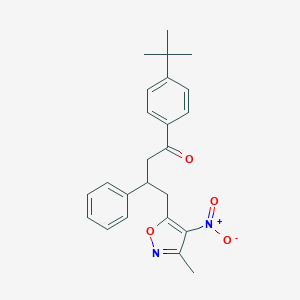
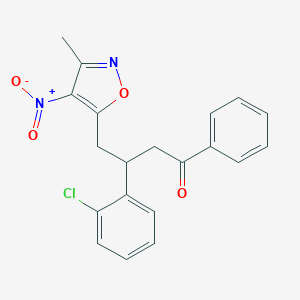
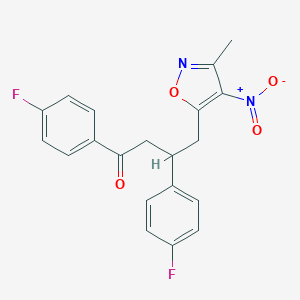
![3-[4-(Benzyloxy)phenyl]-4-{4-nitro-3-methyl-5-isoxazolyl}-1-phenyl-1-butanone](/img/structure/B505604.png)
